cis-Tetrahydrofuran-2,5-dicarboxylic acid

Description

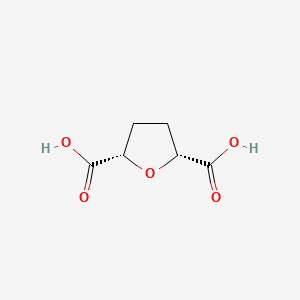

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,5R)-oxolane-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZQRDJXBMLSTF-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of cis-Tetrahydrofuran-2,5-dicarboxylic Acid from 5-HMF: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-tetrahydrofuran-2,5-dicarboxylic acid (cis-THFDCA), a valuable bio-based platform chemical, from 5-hydroxymethylfurfural (5-HMF). The synthesis is a two-step process involving the oxidation of 5-HMF to 2,5-furandicarboxylic acid (FDCA), followed by the stereoselective hydrogenation of FDCA to the desired cis-THFDCA. This guide details the experimental protocols, catalytic systems, and reaction pathways for both transformations, with a focus on achieving high yields and stereoselectivity.

Overall Reaction Pathway

The conversion of 5-HMF to cis-THFDCA proceeds through two key chemical transformations: an oxidation followed by a hydrogenation.

Caption: Overall reaction scheme for the synthesis of cis-THFDCA from 5-HMF.

Step 1: Oxidation of 5-Hydroxymethylfurfural (5-HMF) to 2,5-Furandicarboxylic Acid (FDCA)

The initial step involves the oxidation of the aldehyde and alcohol functionalities of 5-HMF to carboxylic acids, yielding FDCA. This transformation can be achieved through various catalytic systems, including those based on noble metals, non-precious metals, and metal-free approaches.

Catalytic Systems and Performance

A variety of catalysts have been investigated for the oxidation of 5-HMF to FDCA. The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the reaction.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | 5-HMF Conversion (%) | FDCA Yield (%) | Reference |

| Au-Pd/TiO₂ | O₂ | Water | 120 | - | 100 | 98.4 | [1] |

| Pt₂Ru-MgAlO | Air (0.2 MPa) | Water | 100 | - | >99 | >99 | [1] |

| MnOₓ-VC | O₂ (1 MPa) | Water | 120 | 4 | 100 | 99 | [1] |

| Ag/CeO₂-DTPA-400 | O₂ | Water | Room Temp. | 6 | - | 98 | [1] |

| Ru/C | O₂ (90 psi) | Water | 160 | 4 | 100 | >90 | |

| TEMPO/NaClO/KBr | NaClO | Water | 10-15 | 4 | 100 | 100 | [2] |

| NaOᵗBu/DMF | O₂ | DMF | 45 | 6 | ~100 | 80.85 | [3] |

| Mo-V-O | TBHP | TBA | 80 | 18 | 98.2 | 94.5 | |

| Laccase/TEMPO | Air | Citrate Buffer (pH 6) | - | - | 100 | >68 | [4] |

| Pd/C@Fe₃O₄ | O₂ | Water | 80 | 6 | 98.4 | 86.7 |

Experimental Protocols

This method utilizes a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) mediated oxidation in an aqueous phase under mild conditions.

Materials:

-

5-Hydroxymethylfurfural (5-HMF) solution (50 wt%)

-

(2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Potassium bromide (KBr)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hypochlorite (NaClO) solution (8.9 wt%)

-

Deionized water

Procedure:

-

In a 200 mL beaker equipped with a magnetic stirrer, dissolve TEMPO (0.0313 g, 0.2 mmol), KBr (0.0595 g, 0.25 mmol), and Na₂CO₃ (0.159 g, 1.5 mmol) in 25 g of deionized water.

-

Maintain the temperature of the solution at 10-15 °C and a pH of 10-11.

-

Using microsyringe pumps, add the 50 wt% HMF solution at a rate of 0.33 mmol/min and the 8.9 wt% NaClO solution at a rate of 1 mmol/min for 60 minutes.

-

Continue stirring the reaction mixture at 600 rpm for a total of 4 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product FDCA can be isolated by acidification of the reaction mixture, followed by filtration and washing.

This protocol describes a base-free oxidation of 5-HMF in an aqueous medium using a commercial Ruthenium on carbon catalyst.

Materials:

-

5-Hydroxymethylfurfural (5-HMF)

-

5% Ru/C catalyst

-

Deionized water

-

Oxygen (O₂) gas

Procedure:

-

In a 50 mL Parr reactor, add 5-HMF, the Ru/C catalyst, and deionized water.

-

Seal the reactor and flush it with O₂ three times to remove air.

-

Pressurize the reactor with O₂ to the desired pressure (e.g., 90 psi).

-

Heat the reactor to the desired temperature (e.g., 160 °C) with stirring (e.g., 650 rpm).

-

Maintain the reaction conditions for 4 hours.

-

After the reaction, cool the reactor to room temperature.

-

Analyze the reaction mixture using HPLC to determine conversion and yield.

-

The solid catalyst can be recovered by filtration for reuse. FDCA can be isolated from the aqueous solution.

Reaction Pathway for 5-HMF Oxidation

The oxidation of 5-HMF to FDCA can proceed through two main pathways, depending on whether the alcohol or the aldehyde group is oxidized first.

Caption: Reaction pathways for the oxidation of 5-HMF to FDCA.

Step 2: Stereoselective Hydrogenation of 2,5-Furandicarboxylic Acid (FDCA) to this compound (cis-THFDCA)

The second step is the hydrogenation of the furan ring in FDCA to a tetrahydrofuran ring. Controlling the stereochemistry of this reduction is crucial to obtain the desired cis isomer.

Catalytic Systems and Performance for Stereoselectivity

Ruthenium-based catalysts have shown promise in the hydrogenation of FDCA and its derivatives, with the potential for high cis-selectivity. The choice of support and reaction conditions are key factors in controlling the stereochemical outcome.

| Catalyst System | Substrate | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Product Yield (%) | cis:trans Ratio | Reference |

| Ru/HY | Dimethyl 2,5-furandicarboxylate | - | 90 | 3 | - | 99.4 (THFDMC) | Not specified | |

| Ru/metal oxides | FDCA | Water | 30-80 | 3.1 | 4 | High conversion | Not specified | [5] |

| Pd/Al₂O₃ | 5-HMF | Ethanol | - | - | - | >99 (THFDM) | 9:1 | |

| Au/HT-3 | THFDM | Water | 110 | 3 (Air) | 7 | 91 (THFDCA) | 9.5:1 |

Note: THFDMC is the dimethyl ester of THFDCA. THFDM is tetrahydrofuran-2,5-dimethanol.

Experimental Protocol

This protocol provides a general procedure for the hydrogenation of FDCA using a supported ruthenium catalyst. Optimization of conditions is necessary to maximize cis-selectivity.

Materials:

-

2,5-Furandicarboxylic acid (FDCA)

-

Supported Ruthenium catalyst (e.g., Ru/C, Ru/Al₂O₃)

-

Solvent (e.g., Water, Ethanol)

-

Hydrogen (H₂) gas

Procedure:

-

In a high-pressure autoclave, charge FDCA (e.g., 1.0 wt%), the supported Ru catalyst, and the solvent (e.g., 20 mL of water).

-

Seal the autoclave and purge it with H₂ gas several times.

-

Pressurize the autoclave with H₂ to the desired pressure (e.g., 3.1 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 30-80 °C) with vigorous stirring.

-

Maintain the reaction conditions for a specified time (e.g., 4 hours).

-

After the reaction, cool the autoclave to room temperature and carefully release the pressure.

-

Filter the catalyst from the reaction mixture.

-

The product, THFDCA, can be isolated from the solvent, for instance, by evaporation. The cis/trans ratio of the product should be determined using techniques like ¹H NMR.

Factors Influencing Stereoselectivity

The stereochemical outcome of the hydrogenation is influenced by several factors:

-

Catalyst: The nature of the metal and the support material can influence the adsorption geometry of the FDCA molecule on the catalyst surface.

-

Solvent: The polarity and protic nature of the solvent can affect the reaction pathway and the stability of intermediates.

-

Temperature and Pressure: These parameters can influence the rate of hydrogenation and the equilibrium between different surface-adsorbed species.

One-Pot Synthesis of cis-THFDCA from 5-HMF

A one-pot synthesis, where both the oxidation and hydrogenation steps are carried out in a single reactor without isolation of the intermediate FDCA, represents a more efficient and economical approach. This can be achieved using dual-functional or multi-catalyst systems.

Conceptual Workflow for One-Pot Synthesis

A potential one-pot process would involve two sequential stages under different conditions within the same reactor.

Caption: Conceptual workflow for a one-pot synthesis of cis-THFDCA from 5-HMF.

While detailed experimental protocols for a one-pot synthesis of cis-THFDCA are not yet widely established in the literature, the development of such processes is a key area of ongoing research. This would likely involve a bifunctional catalyst capable of both oxidation and stereoselective hydrogenation, or a sequential addition of catalysts and reagents.

Purification and Isomer Separation

Purification of the final product is essential to obtain high-purity cis-THFDCA. Following the synthesis, the product mixture may contain unreacted starting materials, intermediates, byproducts, and the trans-isomer of THFDCA.

-

Purification of FDCA: Crude FDCA can be purified by crystallization from solvents like dimethylacetamide (DMAC), N-methyl-2-pyrrolidone (NMP), or water.

-

Separation of cis- and trans-THFDCA: The separation of cis- and trans-isomers can be challenging due to their similar physical properties. Techniques such as fractional crystallization of the di-acid or its derivatives (e.g., esters) may be employed. Chromatographic methods, such as reversed-phase HPLC, can also be used for the separation and analysis of the isomers.

Conclusion

The synthesis of this compound from 5-HMF is a promising route for the production of a valuable bio-based chemical. The two-step approach, involving the oxidation of 5-HMF to FDCA followed by stereoselective hydrogenation, is well-documented. Achieving high yields and, critically, high cis-selectivity in the hydrogenation step are key to the economic viability of this process. Future research will likely focus on the development of more efficient and selective catalysts, particularly for the stereoselective hydrogenation, and the establishment of robust one-pot synthesis protocols to streamline the production of cis-THFDCA. This guide provides a solid foundation for researchers and professionals in the field to advance the synthesis and application of this important bio-derived molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00673A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of cis-Tetrahydrofuran-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of cis-tetrahydrofuran-2,5-dicarboxylic acid (cis-THFDCA). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this bio-based platform chemical. This document details the physical and chemical properties, provides an experimental protocol for its synthesis, and includes visualizations to aid in understanding its chemical synthesis pathway.

Introduction

This compound (cis-THFDCA) is a saturated heterocyclic dicarboxylic acid. As a derivative of 2,5-furandicarboxylic acid (FDCA), a prominent bio-based building block, cis-THFDCA is gaining attention for its potential applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The tetrahydrofuran ring introduces conformational flexibility compared to its aromatic precursor, which can impart unique properties to its derivatives. This guide focuses on the cis isomer, providing a detailed examination of its chemical and physical characteristics.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. These properties are crucial for designing synthetic routes, purification procedures, and for predicting its behavior in various chemical environments.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₅ | [1] |

| Molecular Weight | 160.12 g/mol | [1] |

| CAS Number | 2240-81-5 | [2] |

| Appearance | White to Yellow Solid | [3] |

| Melting Point | 195-200 °C | [4] |

| Boiling Point | 425.5 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.535 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Methanol and Water (Sonication may be required) | [4] |

| pKa | 3.04 ± 0.40 (Predicted) | [4] |

| Stability | Hygroscopic | [4] |

Chemical Reactivity

The reactivity of this compound is primarily dictated by its two carboxylic acid functional groups and the tetrahydrofuran ring.

Esterification

Like other carboxylic acids, cis-THFDCA can undergo esterification when reacted with an alcohol in the presence of an acid catalyst. This reaction is reversible and can be driven to completion by removing water or using an excess of the alcohol. The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.

Reduction

The carboxylic acid groups of cis-THFDCA can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. The reduction with LiAlH₄ typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup.

Oxidation

The tetrahydrofuran ring is generally stable to mild oxidizing agents. However, strong oxidizing conditions can lead to ring-opening or degradation of the molecule.

Decarboxylation

Decarboxylation of simple carboxylic acids typically requires high temperatures. The presence of the ether oxygen in the tetrahydrofuran ring may influence the thermal stability and decarboxylation conditions of cis-THFDCA, though specific studies on this are limited.

Experimental Protocols

Synthesis of this compound via Oxidation of cis-2,5-bis(hydroxymethyl)tetrahydrofuran

A sustainable route for the synthesis of tetrahydrofuran-2,5-dicarboxylic acid involves the aerobic oxidation of 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM), which can be derived from the bio-based platform chemical 5-(hydroxymethyl)furfural (HMF).[6]

Materials:

-

cis-2,5-bis(hydroxymethyl)tetrahydrofuran (cis-THFDM)

-

Hydrotalcite-supported gold (Au/HT) catalyst

-

Water (deionized)

-

Pressurized air

-

Stainless-steel autoclave

Procedure:

-

A 0.02 M aqueous solution of cis-THFDM is prepared.

-

The Au/HT catalyst is added to the autoclave.

-

The cis-THFDM solution is added to the autoclave. The typical molar ratio of THFDM to gold is 40:1.[6]

-

The reactor is sealed and pressurized with air to 30 bar.[6]

-

The reaction mixture is heated to 110 °C with stirring (e.g., 600 rpm) for 7 hours.[6]

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The resulting solution contains this compound. A high yield of up to 91% has been reported under these conditions.[6]

Product Analysis: The product mixture can be analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the dicarboxylic acid. The cis/trans ratio of the product can be determined by ¹H NMR analysis.[6]

Mandatory Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the synthesis of this compound from the bio-derived precursor, 5-(hydroxymethyl)furfural (HMF).

Caption: Synthesis of cis-THFDCA from HMF.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the known spectral properties of carboxylic acids and tetrahydrofuran derivatives, the following characteristic features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the tetrahydrofuran ring and the acidic protons of the carboxylic acid groups. The protons adjacent to the carboxylic acid groups (at C2 and C5) would appear as multiplets, and their chemical shift would be influenced by the electronegativity of the adjacent oxygen and carboxyl group. The acidic protons would typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is often exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbons (δ > 170 ppm) and the carbons of the tetrahydrofuran ring. The carbons attached to the oxygen atom (C2 and C5) would be shifted downfield compared to the other ring carbons (C3 and C4).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of cis-THFDCA is expected to exhibit characteristic absorption bands for the carboxylic acid functional group:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹ for a saturated, hydrogen-bonded acid.

-

C-O stretching and O-H bending vibrations in the fingerprint region.

-

C-H stretching bands for the tetrahydrofuran ring protons just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) may be observed, though it might be weak. Common fragmentation patterns for dicarboxylic acids include the loss of water (M-18), the loss of a carboxyl group (M-45), and cleavage of the tetrahydrofuran ring.

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural features make it an interesting candidate for various applications in research and development:

-

Monomer for Bio-based Polymers: As a diacid, it can be used in the synthesis of polyesters and polyamides, offering a renewable alternative to petroleum-based monomers.

-

Linker in Metal-Organic Frameworks (MOFs): The dicarboxylate functionality allows it to act as a linker to coordinate with metal ions, forming porous MOF structures with potential applications in gas storage, separation, and catalysis.

-

Scaffold in Medicinal Chemistry: The tetrahydrofuran ring is a common motif in many biologically active compounds and approved drugs. The defined stereochemistry of the cis isomer and the presence of two carboxylic acid groups for further functionalization make it a valuable scaffold for the synthesis of novel drug candidates.

Conclusion

This compound is a promising bio-based chemical with a range of potential applications. This guide has summarized its key chemical and physical properties, provided a detailed synthesis protocol, and outlined its expected spectroscopic characteristics. Further research into the specific reactivity, biological activity, and material properties of this compound and its derivatives will be crucial for unlocking its full potential in various scientific and industrial fields.

Disclaimer: Some of the data presented in this guide, particularly predicted values, should be used with caution and validated through experimental work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]

- 3. WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of cis-Tetrahydrofuran-2,5-dicarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cis-tetrahydrofuran-2,5-dicarboxylic acid, a key building block in the development of novel polymers and pharmaceutical intermediates. The information is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data and experimental context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of specific experimental spectra for the isolated cis isomer in the public domain, the following are predicted NMR data. These predictions are based on established principles of NMR spectroscopy and computational models.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 2H | -COOH |

| ~4.5 | Multiplet | 2H | H-2, H-5 |

| ~2.2 | Multiplet | 4H | H-3, H-4 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 | C=O |

| ~75 | C-2, C-5 |

| ~30 | C-3, C-4 |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by distinctive broad and strong absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| ~2980, ~2890 | Medium | C-H stretch (aliphatic) |

| 1760-1690 | Strong | C=O stretch (carboxylic acid) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | O-H bend |

Mass Spectrometry (MS)

Mass spectrometry of dicarboxylic acids typically involves observing the molecular ion and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 160.0372 | [M]⁺ (Molecular Ion for C₆H₈O₅) |

| 143 | [M-OH]⁺ |

| 115 | [M-COOH]⁺ |

| 87 | [M-2COOH+H]⁺ |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized procedures for the analysis of dicarboxylic acids.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent can affect the chemical shift of the acidic protons.

-

Transfer the solution to a 5 mm NMR tube.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. To confirm the presence of the acidic protons, a D₂O exchange experiment can be performed.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for acquiring the infrared spectrum.

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

Sample Preparation:

-

EI-MS: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water) and introduce it into the mass spectrometer via direct infusion or after liquid chromatography separation.

Data Acquisition:

-

The sample is ionized in the ion source.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Logical Relationships in Spectroscopic Analysis

The combined use of NMR, IR, and MS provides a powerful toolkit for the structural elucidation of molecules like this compound. Each technique provides complementary information.

This integrated approach, leveraging the strengths of each spectroscopic method, is essential for the unambiguous characterization of this compound and is a fundamental practice in modern chemical research and development.

An In-depth Technical Guide on the Solubility of cis-Tetrahydrofuran-2,5-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-tetrahydrofuran-2,5-dicarboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and established experimental protocols for determining the solubility of dicarboxylic acids. The methodologies outlined below are standard in the field and can be readily adapted for the precise quantification of the solubility of this compound in various solvents.

Introduction to this compound

This compound is a cyclic ether dicarboxylic acid. Its structure, featuring a polar tetrahydrofuran ring and two carboxylic acid groups, suggests a degree of solubility in polar solvents. The presence of two carboxylic acid moieties allows for hydrogen bonding and potential deprotonation in basic solutions, which can significantly influence its solubility profile. Understanding the solubility of this compound is crucial for its application in various fields, including polymer chemistry and as a potential building block in drug development.

Solubility Profile

Currently, detailed quantitative solubility data for this compound across a wide range of solvents is sparse in the available scientific literature. However, some qualitative information has been reported.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Citation |

| Water | Slightly Soluble (with sonication) | [1] |

| Methanol | Slightly Soluble | [1] |

It is important to note that the solubility of dicarboxylic acids is influenced by factors such as temperature, the specific isomer, and the crystal lattice energy of the solid. For instance, dicarboxylic acids with an odd number of carbon atoms tend to have higher solubility than those with an even number.[2] While this compound has a cyclic structure, the principles of polarity and hydrogen bonding remain key determinants of its solubility.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, established experimental methodologies can be employed. The following protocols describe common techniques for determining the solubility of a solid organic compound in a liquid solvent.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a conventional and reliable technique for determining equilibrium solubility.[3][4]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or a flask).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is used to maintain a constant temperature.

-

Phase Separation: Once equilibrium is achieved, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification: A known volume or mass of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Data Analysis: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container. The solubility is then expressed in terms of mass of solute per mass or volume of solvent (e.g., g/100 g solvent or mg/mL).

UV/Vis Spectrophotometry

For compounds that possess a chromophore, UV/Vis spectrophotometry offers a sensitive and high-throughput method for determining solubility. This compound is not expected to have a strong chromophore in the standard UV/Vis range, but this method can be adapted, for example, by derivatization.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Sample Preparation and Equilibration: A saturated solution is prepared using the shake-flask method as described in the gravimetric protocol.

-

Sample Analysis: After phase separation, a sample of the saturated solution is carefully diluted with the solvent to bring the concentration within the linear range of the calibration curve. The absorbance of the diluted sample is then measured.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining the concentration of a solute in a saturated solution, especially for complex mixtures or when high sensitivity is required.

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector (e.g., UV or refractive index detector).

-

Calibration: A calibration curve is generated by injecting standard solutions of known concentrations of this compound and recording the peak area.

-

Sample Preparation: A saturated solution is prepared as described in the gravimetric method.

-

Analysis: The saturated solution is filtered and then directly injected into the HPLC system.

-

Quantification: The concentration of the analyte in the saturated solution is determined by comparing its peak area to the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound is not extensively documented in public sources, its chemical structure suggests some solubility in polar solvents. For researchers and professionals requiring precise solubility values, this guide provides detailed, established experimental protocols, including the gravimetric method, UV/Vis spectrophotometry, and HPLC analysis. The successful application of these methods will enable the generation of the necessary data to support research, development, and formulation activities involving this compound.

References

A Technical Guide to the Thermal Stability of cis-Tetrahydrofuran-2,5-dicarboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal stability of furan-based dicarboxylic acids, with a specific focus on providing a framework for assessing cis-Tetrahydrofuran-2,5-dicarboxylic acid. Due to the limited publicly available data on the specific thermal properties of the saturated cis-tetrahydrofuran derivative, this document leverages data from its well-studied unsaturated analog, 2,5-furandicarboxylic acid (FDCA), as a pertinent reference. The guide furnishes detailed experimental protocols and logical workflows essential for conducting thermal analysis in a research or drug development setting.

Introduction: The Role of Thermal Stability

Thermal stability is a critical parameter in the fields of materials science and pharmaceutical development. It defines the temperature range within which a compound remains chemically and physically stable, directly influencing its storage, processing, and application viability. For active pharmaceutical ingredients (APIs) and key intermediates like this compound, understanding thermal decomposition pathways, melting points, and glass transitions is fundamental to ensuring product quality, safety, and efficacy.

This document serves as a foundational resource, outlining the necessary methodologies to characterize the thermal profile of this compound.

Thermal Properties of 2,5-Furandicarboxylic Acid (FDCA): A Structural Analog

As a precursor and structural analog, the thermal properties of 2,5-furandicarboxylic acid (FDCA) and its derived polymers provide a valuable benchmark. FDCA is noted for its high thermal stability, which is often imparted to the polymers it forms.[1] The data below, compiled from various studies, summarizes key thermal events for FDCA and its derivatives.

| Compound/Polymer | Analysis Type | Parameter | Value (°C) | Reference(s) |

| 2,5-FDCAn (Model Compound) | DSC | Melting Temperature (Tm) | 242 | [2] |

| 2,5-FDCAn (Model Compound) | TGA | Onset of Degradation (Tons) | 338 | [2] |

| Poly(ethylene 2,5-furandicarboxylate) (PEF) | DSC | Glass Transition (Tg) | ~75-80 | [1] |

| Poly(ethylene 2,5-furandicarboxylate) (PEF) | DSC | Melting Temperature (Tm) | ~210-215 | [1] |

| Furan-based Polyesters | TGA | Onset of Decomposition (Tonset) | > 364 | [3] |

| Biobased Copolyester (PNF-co-PTMC) | TGA | 5% Weight Loss (Td, 5%) | 242 | [4] |

| Biobased Copolyester (PNF-co-PTMC) | TGA | Max. Decomposition Rate (Tmax) | 395 | [4] |

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed, representative protocols based on standard laboratory practices.[3][5]

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss.

-

Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax).

-

Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler-Toledo TGA/DSC or PerkinElmer TGA7).[3][5]

-

Procedure:

-

Sample Preparation: Place 5–10 mg of the finely ground this compound sample into a ceramic or alumina crucible.[5]

-

Instrument Setup:

-

Thermal Program:

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Calculate the onset of decomposition (Tonset) as the temperature where significant mass loss begins.

-

Determine the temperature of maximum weight loss (Tmax) from the minimum value of the first derivative of the TGA curve.[3]

-

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like melting (Tm) and glass transitions (Tg).

-

Objective: To identify the melting point (Tm) and glass transition temperature (Tg) of the compound.

-

Instrumentation: A calibrated differential scanning calorimeter (e.g., Mettler-Toledo DSC I or PerkinElmer DSC6).[3][5]

-

Procedure:

-

Sample Preparation: Seal 5–6 mg of the this compound sample in an aluminum pan.[5]

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Maintain a constant nitrogen purge of 50 mL/min.[5]

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample to a temperature approximately 20-30 °C above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This step removes any prior thermal history.[5]

-

Isothermal Hold: Hold the sample at this temperature for 3 minutes to ensure complete melting and thermal equilibrium.[5]

-

Cooling Scan: Cool the sample to room temperature (or below, if sub-ambient transitions are expected) at a controlled rate of 10 °C/min.[5]

-

Second Heating Scan: Heat the sample again to the maximum temperature at 10 °C/min. The data from this scan is typically used for analysis.[5]

-

-

Data Analysis:

-

Analyze the second heating curve to determine the glass transition (Tg) as a step change in the baseline and the melting point (Tm) as the peak of the endothermic event.

-

-

Visualization of Experimental Workflow

The logical flow from sample preparation to final data interpretation for a comprehensive thermal analysis is illustrated below.

References

cis-Tetrahydrofuran-2,5-dicarboxylic acid material safety data sheet (MSDS)

An In-depth Technical Guide to cis-Tetrahydrofuran-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a certified Material Safety Data Sheet (MSDS). Users should consult official MSDS documentation from a verified supplier for complete and up-to-date safety information.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. It is also known by other names such as (2R,5S)-oxolane-2,5-dicarboxylic acid and 2,5-Anhydro-3,4-dideoxyhexaric acid.[1] The Chemical Abstracts Service (CAS) registry number for this compound is 6338-43-8.[2][3]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₅ | [2][4] |

| Molecular Weight | 160.12 g/mol | [2][4] |

| Boiling Point | 425.5 °C at 760 mmHg | [5] |

| Density | 1.535 g/cm³ | [5] |

| LogP | -0.2 | [4] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, hazard information is available from various suppliers. The compound is generally considered to be an irritant.

GHS Hazard Statements

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage

-

Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing, including safety goggles and gloves.[1] Avoid formation of dust and aerosols.[1]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is between 10°C and 25°C.[2]

Experimental Protocols

Determination of Physical Properties (General Methodologies)

-

Melting Point: Determined using a capillary melting point apparatus, following a method similar to OECD Test Guideline 102. The sample is heated in a capillary tube, and the temperature range over which it melts is recorded.

-

Boiling Point: Can be determined using a method analogous to OECD Test Guideline 103. This involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

-

Density: Typically determined using a pycnometer or a density meter, following procedures outlined in methods like OECD Test Guideline 109.

Synthesis of this compound

A sustainable catalytic route for the synthesis of this compound (THFDCA) has been reported, starting from the bio-based platform chemical 5-(hydroxymethyl)furfural (HMF). The process involves two main steps:

-

Hydrogenation of HMF to Tetrahydrofuran-2,5-dimethanol (THFDM): HMF is reduced using a commercial Pd/Al₂O₃ catalyst to yield THFDM with high purity (>99%).

-

Oxidation of THFDM to THFDCA: The resulting THFDM is then oxidized over a hydrotalcite (HT)-supported gold nanoparticle catalyst in water. A high yield of THFDCA (91%) can be achieved at 110°C under 30 bar air pressure for 7 hours.[6]

Toxicological and Ecological Information

Specific toxicological and ecological data for this compound is largely unavailable.[1] Ecotoxicogenomic studies on the production chain of 2,5-furandicarboxylic acid (a related compound) suggest that while the final product has low toxicity, intermediates like HMF may have a greater environmental impact.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the synthesis pathway from 5-(hydroxymethyl)furfural to this compound.

Caption: Synthesis of this compound from HMF.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 5. rrma-global.org [rrma-global.org]

- 6. [Experimental studies on the acute toxicity of tetrahydrofuran in animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of cis-Tetrahydrofuran-2,5-dicarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reported biological activities of derivatives of cis-tetrahydrofuran-2,5-dicarboxylic acid and related furan and tetrahydrofuran compounds. Due to a scarcity of publicly available data on the specific biological activities of simple this compound derivatives, this guide incorporates data from structurally related compounds to provide insights into their potential therapeutic applications. The information is presented with clear data summaries, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development in this area.

Cytotoxic Activity

Derivatives of the tetrahydrofuran and furan core have demonstrated notable cytotoxic effects against various cancer cell lines. This suggests that the this compound scaffold could be a valuable starting point for the design of novel anticancer agents.

Quantitative Data on Related Compounds

| Compound Class | Cell Line | Activity | Reference |

| Ficifolidione Derivatives | HL-60 | IC50 < 10 µM | [Source for Ficifolidione data] |

| 2,5-Dialkylfuran and Tetrahydrofuran Carbinols | HL-60 | High Cytotoxicity | [Source for Dialkylfuran data] |

Table 1: Cytotoxic Activity of Structurally Related Tetrahydrofuran Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

-

Human promyelocytic leukemia (HL-60) cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for another 48-72 hours in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Relevant Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Tetrahydrofolate, a tetrahydrofuran derivative, has been reported to modulate the PTEN/Akt/mTOR pathway, suggesting that other tetrahydrofuran-containing compounds might also interact with this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

Anti-inflammatory Activity

The anti-inflammatory potential of tetrahydrofuran derivatives has been explored, with some related compounds showing promising activity. This suggests that the this compound scaffold could be a basis for the development of new anti-inflammatory drugs.

In Vivo Activity of Related Compounds

A study on 2,5-disubstituted-dioxacycloalkanes, which share a cyclic ether core, reported significant in vivo anti-inflammatory activity in a xylene-induced ear edema model in mice. While not direct derivatives, this finding highlights the potential of related cyclic ether structures to exhibit anti-inflammatory effects.

Experimental Protocol: In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The in vitro protein denaturation assay provides a simple and effective method for screening potential anti-inflammatory agents.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate-buffered saline (PBS, pH 6.4)

-

Test compounds

-

Reference standard (e.g., diclofenac sodium)

-

Water bath

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.1 mL of the test compound at various concentrations.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heating: Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

Cooling: Cool the solutions to room temperature.

-

Absorbance Measurement: Measure the absorbance at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Relevant Signaling Pathway: NF-κB

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

Caption: The canonical NF-κB signaling pathway in inflammation.

Antimicrobial Activity

The antimicrobial properties of tetrahydrofuran and related dicarboxylic acid derivatives have been investigated, with some compounds showing activity against various pathogens.

Quantitative Data on Related Compounds

A study on a series of heterocyclic dicarboxylic acid derivatives, while not direct analogues of this compound, demonstrated promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for some of these compounds are presented below.

| Compound | Organism | MIC (µmol/mL x 10⁻²) | MBC/MFC (µmol/mL x 10⁻²) | Reference |

| 2b | S. aureus | 1.10 - 4.38 | 2.19 - 6.57 | [Source for Heterocyclic Dicarboxylic Acids data] |

| 5c | C. albicans | 0.52 - 1.57 | 1.05 - 2.09 | [Source for Heterocyclic Dicarboxylic Acids data] |

| 6 | E. coli | 1.79 - 2.38 | 2.38 - 7.17 | [Source for Heterocyclic Dicarboxylic Acids data] |

Table 2: Antimicrobial Activity of Structurally Related Dicarboxylic Acid Derivatives

It is important to note that another study on 2,5-dialkylfuran and tetrahydrofuran carbinols reported little to no antimicrobial activity, indicating that the specific substitutions on the tetrahydrofuran ring are crucial for this biological effect.

Conclusion and Future Directions

The available evidence suggests that the this compound scaffold holds potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammation. The cytotoxic activity of related tetrahydrofuran derivatives against cancer cell lines and the anti-inflammatory properties of similar cyclic ethers warrant further investigation into the derivatives of this compound.

Future research should focus on the synthesis and direct biological evaluation of a library of this compound derivatives, including esters and amides, to establish clear structure-activity relationships. In-depth mechanistic studies are also required to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

An In-depth Technical Guide to the Discovery and History of Furan-based Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based dicarboxylic acids, particularly 2,5-furandicarboxylic acid (FDCA), have emerged as pivotal platform chemicals in the pursuit of sustainable and renewable resources for the chemical industry. Their rigid, aromatic structure, analogous to petroleum-derived terephthalic acid, makes them ideal bio-based monomers for the production of high-performance polymers such as polyethylene furanoate (PEF). This technical guide provides a comprehensive overview of the discovery and historical development of these valuable compounds, with a focus on their synthesis, experimental protocols, and the evolution of their production methods from historical laboratory-scale syntheses to modern, industrially viable processes.

The Initial Discovery: Dehydromucic Acid

The history of furan-based dicarboxylic acids begins in the late 19th century. In 1876, German chemists Rudolph Fittig and Heinzelmann first reported the synthesis of what they named "dehydromucic acid".[1] This compound, now known as 2,5-furandicarboxylic acid (FDCA), was produced through the chemical transformation of a sugar-derived acid.

Historical Synthesis: Fittig and Heinzelmann (1876)

The pioneering synthesis of FDCA involved the reaction of mucic acid (galactaric acid) with concentrated hydrobromic acid under pressure.[2] Mucic acid, an aldaric acid, can be obtained by the oxidation of galactose or lactose. The reaction reported by Fittig and Heinzelmann represented a key step in understanding the chemistry of carbohydrate-derived compounds and laid the groundwork for future investigations into furan chemistry.

Experimental Protocol:

The Evolution to Modern Synthesis Routes

For many years after its discovery, FDCA remained a laboratory curiosity due to the low yields and harsh conditions of its synthesis.[3] The resurgence of interest in FDCA in the 21st century is directly linked to the drive for sustainable chemistry and the identification of FDCA by the US Department of Energy as one of the top 12 bio-based platform chemicals.[1] Modern research has focused on developing efficient and scalable methods for FDCA production from renewable biomass, primarily carbohydrates.

The most prevalent modern pathway involves a two-step process:

-

Dehydration of Hexoses to 5-Hydroxymethylfurfural (HMF): C6 sugars, such as fructose and glucose, are dehydrated in the presence of an acid catalyst to produce the key intermediate, HMF.

-

Oxidation of HMF to FDCA: The aldehyde and alcohol groups of HMF are then oxidized to carboxylic acids to yield FDCA.

Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

The conversion of fructose to HMF is a critical first step in the modern production of FDCA. A variety of catalytic systems and reaction conditions have been explored to optimize this process.

Experimental Protocol: Fructose Dehydration over an Acidic Ion-Exchange Resin

This protocol is representative of a common laboratory-scale method for HMF synthesis.

-

Reaction Setup: A 0.5 M solution of fructose in a suitable solvent (e.g., a mixture of hexafluoroisopropanol (HFIP) and water, 85:15 v/v) is prepared.[4]

-

Catalyst Addition: An acidic macroporous ion-exchange resin (e.g., Lewatit K2420) is added to the fructose solution at a concentration of 22 g/L.[4]

-

Reaction Conditions: The reaction mixture is heated to 105 °C in a sealed reactor and stirred for a defined period (e.g., 137 minutes).[4]

-

Work-up and Analysis: After the reaction, the catalyst is removed by filtration. The concentration of HMF in the resulting solution is determined by High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Fructose Dehydration to HMF

| Feedstock | Catalyst | Solvent | Temperature (°C) | Reaction Time | Fructose Conversion (%) | HMF Yield (%) | Reference |

| Fructose (0.5 M) | Lewatit K2420 | HFIP/Water (85:15 v/v) | 105 | 137 min | >95 | 71 | [4] |

| Fructose (1 M) | H2SO4 | Water | 165 | 3 h | 100 | 35 | [5] |

| Fructose (0.3 M) | Nb2O5 | Water | 165 | Not Specified | >90 | 68 | [5] |

Catalytic Oxidation of HMF to FDCA

The oxidation of HMF to FDCA is the final and crucial step. This transformation can be achieved using various catalytic systems, including those based on noble metals (e.g., Pt, Pd, Au) and non-precious transition metals (e.g., Co, Mn).

Experimental Protocol: Oxidation of HMF using a Palladium on Carbon (Pd/C) Catalyst

This protocol describes a typical procedure for the aqueous-phase oxidation of HMF.

-

Reaction Mixture: In a 50 mL flask, combine HMF (0.1 g, 0.79 mmol), potassium carbonate (K2CO3, 0.32 g, 2.37 mmol), and a 20 wt% Pd/C catalyst in 5 mL of water.[6]

-

Reaction Conditions: The flask is placed under reflux conditions, and oxygen is bubbled through the reaction mixture at a flow rate of 20 mL/min. The mixture is stirred and heated to 140 °C for 30 hours.[6]

-

Catalyst Separation and Product Isolation: After cooling to room temperature, the catalyst is separated by filtration and washed with water and ethanol. The filtrate is concentrated, and the resulting residue contains the potassium salt of FDCA.[6]

-

Acidification and Extraction: The salt is acidified with 10% HCl to a pH of 2. The aqueous layer is then washed with brine and extracted with ethyl acetate. The organic layers are combined, dried, and the solvent is evaporated to yield pure FDCA.[6]

Quantitative Data for HMF Oxidation to FDCA

| HMF Source | Catalyst | Oxidant | Solvent | Temperature (°C) | Pressure | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |

| Purified HMF | 20 wt% Pd/C | O2 (20 mL/min) | Water | 140 | Atmospheric | 30 | >99 | 85 | [6] |

| Purified HMF | Pt/C | O2 (33.9 mL/min) | Water | 90 | Atmospheric | < 1 | 100 | 86.4 | [7] |

| Crude HMF | Cu-Mn mixed oxide | O2 (10 bar) | Water | 120 | 10 bar | 8 | >95 | 90 | [8] |

| 2,5-Diformylfuran | Co/Mn acetate + N-hydroxysuccinimide | Not specified | Acetic Acid | 100 | Not specified | Not specified | >99 | ~95 | [9] |

Reaction Pathways and Mechanisms

The oxidation of HMF to FDCA proceeds through a series of intermediate compounds. Understanding these pathways is crucial for optimizing catalyst design and reaction conditions to maximize the yield of the final product.

Signaling Pathways in HMF Oxidation

There are two primary pathways for the oxidation of HMF to FDCA:

-

The Diformylfuran (DFF) Pathway: The alcohol group of HMF is first oxidized to an aldehyde, forming 2,5-diformylfuran (DFF). Subsequently, both aldehyde groups are oxidized to carboxylic acids, passing through the intermediate 5-formyl-2-furancarboxylic acid (FFCA), to finally yield FDCA.

-

The 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) Pathway: The aldehyde group of HMF is initially oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). The remaining alcohol group is then oxidized, also via the FFCA intermediate, to produce FDCA.

The preferential pathway is often dependent on the catalyst and reaction conditions employed.

Caption: Reaction pathways for the oxidation of HMF to FDCA.

Experimental Workflow: From Fructose to FDCA

The overall process from a carbohydrate feedstock like fructose to the final FDCA product involves several key stages, including reaction, separation, and purification.

Caption: A generalized experimental workflow for the two-step synthesis of FDCA from fructose.

Conclusion and Future Outlook

The journey of furan-based dicarboxylic acids from their initial discovery as "dehydromucic acid" to their current status as a key renewable building block is a testament to the evolution of chemical synthesis and the increasing demand for sustainable technologies. While the historical synthesis methods were not practical for large-scale production, modern catalytic routes have made the production of FDCA from biomass an industrial reality. Ongoing research continues to focus on improving catalyst efficiency, reducing reaction times, and lowering the overall cost of production. The development of even more robust and selective catalysts, as well as the integration of separation and purification steps into continuous processes, will be crucial for the widespread adoption of FDCA-based polymers as sustainable alternatives to their petroleum-derived counterparts. The continued exploration of the rich chemistry of furan-based compounds holds immense promise for the future of green chemistry and the bio-based economy.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Industry-oriented method for the aqueous phase oxidation of crude 5-hydroxymethyl furfural (HMF) to 2,5-furandicarboxylic acid (FDCA) | CSIR-NCL Library, Pune [library.ncl.res.in]

- 9. Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Concentrated 2,5-Diformylfuran Mediated by N-hydroxyimides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Bio-based Polyesters Using cis-Tetrahydrofuran-2,5-dicarboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bio-based polyesters derived from cis-tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) and its structural analog, 2,5-tetrahydrofurandimethanol (THFDM). The focus is on melt polycondensation as a viable and widely used method for producing these sustainable polymers. The information presented is curated for professionals in research and development, with a particular emphasis on the potential applications in the pharmaceutical and biomedical fields, where bio-based and biodegradable materials are of increasing interest.

Introduction to Furan-Based Bio-Polyesters

Bio-based polyesters are gaining significant attention as sustainable alternatives to petroleum-derived plastics. Among the promising bio-based monomers, those derived from furan chemistry, such as 2,5-furandicarboxylic acid (FDCA), are at the forefront of research. The hydrogenation of FDCA yields tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a saturated dicarboxylic acid that can be used to synthesize polyesters with properties distinct from their aromatic counterparts. The stereochemistry of the THFDCA, particularly the cis isomer, is expected to significantly influence the final properties of the polymer, such as its crystallinity, thermal characteristics, and mechanical behavior. This document will primarily focus on the synthesis and properties of polyesters derived from the saturated tetrahydrofuran ring structure.

Data Presentation: Properties of Polyesters from Tetrahydrofuran Analogs

The following tables summarize the key thermal and mechanical properties of polyesters synthesized from 2,5-tetrahydrofurandimethanol (THFDM), a diol analog of THFDCA, with various dicarboxylic acids. This data provides valuable insights into the expected properties of polyesters derived from the saturated furan ring.

Table 1: Thermal Properties of Polyesters Synthesized from 2,5-Tetrahydrofurandimethanol (THFDM) and Various Dicarboxylic Acids

| Diol | Dicarboxylic Acid | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |

| THFDM | Succinic Acid | 25.8 | 345.2 |

| THFDM | Adipic Acid | 8.9 | 351.7 |

| THFDM | Sebacic Acid | -8.4 | 360.1 |

| THFDM | Terephthalic Acid (TPA) | 69.6 | 378.5 |

| THFDM | 2,5-Furandicarboxylic Acid (FDCA) | 76.8 | 365.4 |

Table 2: Influence of cis/trans Isomer Ratio of 2,5-Di(hydroxymethyl)tetrahydrofuran on Polyester Properties (with 1,12-Dodecanedioic Acid)

| Isomer Ratio (cis/trans) | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (°C) | Notched Izod Impact (J/m) | Crystallinity |

| 99% cis | 99 | 360 | 1070 | Amorphous |

| 43:57 | 84.5 | - | 944 | - |

| 100% trans | 69 | 345 | 841 | Semicrystalline |

Experimental Protocols

The following are detailed protocols for the synthesis of bio-based polyesters using a two-stage melt polycondensation method, adapted for the use of tetrahydrofuran-based monomers.

Protocol 1: Two-Stage Melt Polycondensation of 2,5-Tetrahydrofurandimethanol (THFDM) with a Dicarboxylic Acid

This protocol describes a general procedure for synthesizing polyesters from THFDM and a selected dicarboxylic acid (e.g., succinic acid, adipic acid, terephthalic acid).

Materials:

-

2,5-Tetrahydrofurandimethanol (THFDM) (mixture of cis/trans isomers or a specific isomer)

-

Dicarboxylic acid (e.g., succinic acid, adipic acid, terephthalic acid)

-

Catalyst: Antimony trioxide (Sb₂O₃) or Titanium(IV) isopropoxide (TTIP)

-

Nitrogen gas (high purity)

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

Stage 1: Esterification

-

Charge the glass reactor with THFDM and the dicarboxylic acid in a desired molar ratio (typically a slight excess of the diol, e.g., 1.2:1 to 2:1 diol:diacid).

-

Add the catalyst (e.g., 200-400 ppm of Sb₂O₃ or TTIP based on the weight of the diacid).

-

Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.

-

Heat the reactor to a temperature of 160-190°C under a slow stream of nitrogen.

-

Maintain this temperature and stir the mixture. The esterification reaction will start, and water will be produced as a byproduct and distilled off.

-

Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected.

Stage 2: Polycondensation

-

Gradually increase the temperature of the reactor to 220-250°C.

-

Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over a period of 30-60 minutes.

-

Continue the reaction under high vacuum and at the elevated temperature with continuous stirring. The viscosity of the reaction mixture will increase as the polymer chain grows.

-

The reaction is typically continued for 3-5 hours, or until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation.

-

To stop the reaction, remove the vacuum and cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polyester can be collected from the reactor.

Characterization of the Synthesized Polyester

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyester.

-

Mechanical Testing: To determine properties such as tensile strength, modulus, and elongation at break.

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of these bio-based polyesters.

Caption: Experimental workflow for polyester synthesis and characterization.

Caption: Influence of monomer structure on final polymer properties.

Applications in Drug Development and Biomedical Fields

Polyesters based on THFDCA and its analogs hold significant promise for applications in the drug development and biomedical sectors due to their potential biodegradability and biocompatibility. The saturated, flexible nature of the tetrahydrofuran ring, compared to the rigid furan or benzene rings, can lead to polyesters with lower glass transition temperatures and increased flexibility. The cis configuration of the monomer is expected to result in more amorphous polymers, which can be advantageous for certain applications.

Potential applications include:

-

Drug Delivery Systems: The amorphous nature and potential for controlled degradation of polyesters derived from cis-THFDCA could make them suitable for creating matrices for sustained drug release. The polymer's properties could be tuned by copolymerization with other bio-based monomers to achieve the desired release profile.

-

Biodegradable Implants and Scaffolds: The inherent biodegradability of polyesters makes them attractive for temporary medical implants and scaffolds for tissue engineering. The mechanical properties can be tailored by adjusting the monomer composition and polymer molecular weight.

-

Amorphous Solid Dispersions: For poorly soluble drugs, formulating them as amorphous solid dispersions can enhance their bioavailability. The amorphous polyesters derived from cis-THFDCA could serve as effective carriers for this purpose.

Further research is necessary to fully elucidate the degradation mechanisms and biocompatibility of these novel bio-based polyesters to realize their full potential in pharmaceutical and biomedical applications. The protocols and data presented here provide a foundational starting point for researchers and scientists to explore this exciting class of sustainable materials.

Application Notes and Protocols for the Esterification of cis-Tetrahydrofuran-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Tetrahydrofuran-2,5-dicarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid, stereochemically defined core makes it an attractive scaffold for the synthesis of novel pharmacophores and polymer subunits. Esterification of the dicarboxylic acid is a fundamental transformation, yielding diesters that are often more soluble and amenable to further functionalization. This document provides detailed protocols for the synthesis of dialkyl esters of this compound, primarily focusing on the widely applicable Fischer-Speier esterification method.

Key Esterification Protocols

The primary method for the esterification of this compound is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1] This equilibrium-driven reaction can be pushed towards the product by using a large excess of the alcohol or by removing water as it is formed.[2][3]

Protocol 1: Acid-Catalyzed Esterification with Methanol to Synthesize Dimethyl cis-Tetrahydrofuran-2,5-dicarboxylate

This protocol details the synthesis of the dimethyl ester, a common derivative.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in a significant excess of methanol. The alcohol acts as both the reactant and the solvent.[4]

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[5]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent in vacuo to obtain the crude diester.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure dimethyl cis-tetrahydrofuran-2,5-dicarboxylate.

Logical Workflow for Acid-Catalyzed Esterification

Caption: Workflow for Fischer Esterification.

Protocol 2: Esterification using Diazomethane

For small-scale syntheses where harsh acidic conditions are to be avoided, diazomethane offers a high-yielding alternative. Note: Diazomethane is toxic and potentially explosive; it should only be handled by trained personnel in a well-ventilated fume hood.

Experimental Protocol:

-

Dissolution: Dissolve this compound in a suitable solvent mixture, such as diethyl ether/methanol.

-

Reaction with Diazomethane: Cool the solution in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane with stirring. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Monitoring: Continue the addition until a faint yellow color of excess diazomethane persists and gas evolution ceases.

-

Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Work-up: The reaction mixture can be concentrated under reduced pressure to yield the methyl ester, which is often pure enough for subsequent use without further purification.

Decision Pathway for Esterification Method Selection

Caption: Choosing an Esterification Protocol.

Quantitative Data Summary

While specific quantitative data for the esterification of this compound is not extensively reported, the following table provides expected ranges based on general Fischer esterification procedures for dicarboxylic acids. Actual yields and reaction times will vary depending on the specific alcohol, catalyst, and reaction scale.

| Parameter | Dimethyl Ester | Diethyl Ester | Di-n-propyl Ester |

| Alcohol | Methanol | Ethanol | n-Propanol |

| Catalyst | H₂SO₄ or p-TsOH | H₂SO₄ or p-TsOH | H₂SO₄ or p-TsOH |

| Reaction Temp. | Reflux (~65 °C) | Reflux (~78 °C) | Reflux (~97 °C) |

| Reaction Time | 4 - 12 hours | 6 - 18 hours | 8 - 24 hours |

| Typical Yield | 80 - 95% | 75 - 90% | 70 - 85% |

Conclusion

The esterification of this compound can be reliably achieved using standard organic chemistry protocols. The choice of method will depend on the scale of the reaction and the sensitivity of the substrate to acidic conditions. The provided protocols and data serve as a comprehensive guide for researchers in the successful synthesis of these valuable ester derivatives. Further optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.

References

- 1. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Application Notes and Protocols for Melt Polycondensation of Furan-Based Polyesters

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and experimental protocols for the synthesis of furan-based polyesters using melt polycondensation techniques. The focus is on providing clear, reproducible methodologies and comparative data to aid in the development and characterization of these bio-based polymers.

Introduction to Furan-Based Polyesters